1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547707-34-5) is a disubstituted cyclopropane carboxylic acid building block bearing a 3-fluorophenyl group at the C1 position and a hydroxymethyl substituent at the C2 position of the cyclopropane ring. With a molecular formula of C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol, the compound features two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 57.5 Ų, distinguishing it from simpler 1-aryl cyclopropane carboxylic acid analogs that lack the C2-hydroxymethyl functionality.

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
CAS No. 1547707-34-5
Cat. No. B3391281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
CAS1547707-34-5
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESC1C(C1(C2=CC(=CC=C2)F)C(=O)O)CO
InChIInChI=1S/C11H11FO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)
InChIKeyVZIJCFPIZIUSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547707-34-5): Structural Baseline and Procurement-Relevant Identity


1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547707-34-5) is a disubstituted cyclopropane carboxylic acid building block bearing a 3-fluorophenyl group at the C1 position and a hydroxymethyl substituent at the C2 position of the cyclopropane ring [1]. With a molecular formula of C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol, the compound features two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 57.5 Ų, distinguishing it from simpler 1-aryl cyclopropane carboxylic acid analogs that lack the C2-hydroxymethyl functionality [1][2]. The molecule possesses two undefined stereocenters at C1 and C2 of the cyclopropane ring, indicating that the commercial product as supplied under CAS 1547707-34-5 is a stereoisomeric mixture, whereas stereochemically defined versions exist under separate CAS registrations (e.g., 1450905-00-6 for the (1S,2R)-enantiomer) [1]. The standard commercial purity specification is ≥95%, with batch-specific QC data including NMR, HPLC, and GC available from established suppliers .

Why 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Cannot Be Substituted with Simpler Aryl Cyclopropane Carboxylic Acids


The presence of the C2-hydroxymethyl substituent on the cyclopropane ring introduces functional differentiation that prevents simple interchange with the closest des-hydroxymethyl analogs such as 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2). The hydroxymethyl group increases the hydrogen bond donor count from one to two, raises the TPSA from 37.3 Ų to 57.5 Ų, and reduces computed lipophilicity (XLogP3-AA) from 1.8 to 1.0 relative to the des-hydroxymethyl comparator [1][2]. These physicochemical shifts measurably alter solubility, permeability, and protein-binding potential—parameters critical in medicinal chemistry lead optimization [3]. Furthermore, the hydroxymethyl moiety serves as a synthetic handle for downstream derivatization (e.g., oxidation to the aldehyde or carboxylic acid, activation for nucleophilic displacement, or esterification), a capability absent in analogs bearing only the carboxylic acid group, making the C2-hydroxymethyl cyclopropane scaffold a strategic intermediate for accessing 1-aryl-2-(aminomethyl)cyclopropane-based CNS pharmacophores [4].

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547707-34-5) Versus Closest Analogs


Lipophilicity Reduction: XLogP3-AA of 1.0 vs. 1.8 for des-Hydroxymethyl Analog 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid

The target compound exhibits a computed XLogP3-AA value of 1.0, which is 0.8 log units lower than that of its closest des-hydroxymethyl analog, 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2, XLogP3-AA = 1.8) [1][2]. This reduced lipophilicity, driven by the additional polar hydroxyl group, places the compound in a more favorable range for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤ 5) and CNS drug-likeness criteria (optimal XLogP 1–3), while the comparator at XLogP 1.8 remains within acceptable limits but offers less polarity-driven solubility enhancement [3].

Lipophilicity Drug-likeness Physicochemical profiling

Increased Polar Surface Area: TPSA of 57.5 Ų vs. 37.3 Ų for des-Hydroxymethyl Analog

The topological polar surface area (TPSA) of the target compound is 57.5 Ų—an increase of 20.2 Ų (54%) over the 37.3 Ų TPSA of the des-hydroxymethyl analog 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2) [1][2]. For oral CNS drugs, a TPSA below 60–70 Ų is generally predictive of adequate blood-brain barrier penetration, while TPSA values above 140 Ų correlate with poor CNS exposure [3]. The 57.5 Ų value positions the target compound within the favorable CNS-permeable range while providing additional hydrogen-bonding capacity for target engagement relative to the 37.3 Ų analog, which may under-participate in polar interactions at the binding site [3].

Polar surface area CNS permeability Drug design

Enhanced Hydrogen Bond Donor Capacity: HBD Count of 2 vs. 1 for des-Hydroxymethyl Analog Enables Bidentate Target Interactions

The target compound possesses two hydrogen bond donor (HBD) groups (carboxylic acid O–H and hydroxymethyl O–H) compared to only one HBD in the des-hydroxymethyl analog 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid [1][2]. In the context of the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid pharmacophore class, the E-configuration hydroxymethyl intermediate serves as a direct precursor to CNS-active antidepressant compounds, where the stereochemistry of the C2 substituent is critical for biological activity [3]. The additional HBD provides a synthetic vector for introducing a basic amine via oxidation/reductive amination sequences, enabling generation of the aminomethyl motif present in bioactive molecules that demonstrated antidepressant-like activity in the mouse forced swim test [3].

Hydrogen bonding Receptor binding Scaffold design

Rotatable Bond Flexibility: 3 Rotatable Bonds vs. 2 for des-Hydroxymethyl Analog

The target compound has three rotatable bonds compared to two rotatable bonds in the des-hydroxymethyl analog 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2) [1][2]. The additional rotatable bond arises from the C2–CH₂OH linkage, which introduces conformational degrees of freedom at the cyclopropane ring periphery while maintaining the rigid cyclopropane core that constrains the relative orientation of the aryl and carboxylic acid groups [1]. This modest increase in flexibility (three vs. two rotatable bonds) remains well within the ≤10 rotatable bond threshold for oral bioavailability, providing a conformational sampling advantage for induced-fit target binding without incurring the entropic penalty associated with highly flexible molecules [3].

Conformational flexibility Molecular recognition Lead optimization

Positional Isomer Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on Phenyl Ring

The meta-fluorine substitution pattern on the phenyl ring of the target compound differentiates it from the para-fluoro isomer, 1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid . Meta-fluorine substitution typically exerts a stronger inductive electron-withdrawing effect on the cyclopropane carboxylic acid (pKa reduction), while para-fluorine can participate in resonance effects that modulate aryl ring electronics differently. In cyclopropane-containing drug molecules, the position of fluorine substitution has been shown to significantly influence metabolic stability and target binding: meta-substituted fluorophenyl cyclopropanes demonstrate altered CYP450 oxidative metabolism profiles compared to para-substituted analogs [1]. The 3-fluorophenyl cyclopropane substructure appears in the ticagrelor scaffold and lemborexant intermediate family, where the meta-fluorine orientation is critical for P2Y₁₂ receptor antagonism and dual orexin receptor binding, respectively [2][3].

Fluorine positional effects Metabolic stability Structure-activity relationships

Stereochemical Complexity: Two Undefined Stereocenters Create a Scaffold with Four Possible Stereoisomers vs. Achiral or Single-Stereocenter Analogs

The target compound contains two undefined stereocenters at the C1 and C2 positions of the cyclopropane ring, giving rise to four possible stereoisomers (two enantiomeric pairs) in the commercial racemic mixture as supplied under CAS 1547707-34-5 [1]. In contrast, the des-hydroxymethyl analog 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2) possesses zero stereocenters and is achiral [2]. The stereochemically defined (1S,2R)-enantiomer of this compound is registered separately under CAS 1450905-00-6 . The stereochemistry of 1,2-disubstituted cyclopropane carboxylic acids has been shown to critically influence biological activity: in the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid antidepressant series, the Z-configuration (derived from the corresponding stereochemically defined hydroxymethyl precursor) was essential for activity in the mouse forced swim test [3]. Furthermore, in cyclopropyl-epothilone analogs, the cyclopropane configuration produced substantial differences in microtubule binding affinity and antiproliferative activity [4].

Stereochemistry Chiral resolution Enantiomer-specific activity

Optimal Research and Procurement Scenarios for 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547707-34-5)


Synthesis of 1-Aryl-2-(aminomethyl)cyclopropane CNS Pharmacophores for Antidepressant Drug Discovery

The C2-hydroxymethyl group serves as the direct synthetic precursor to the aminomethyl moiety found in bioactive 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, a scaffold class with demonstrated antidepressant-like activity in the mouse forced swim test [1]. For medicinal chemistry programs targeting monoamine reuptake or neuromodulatory GPCR pathways, this compound provides the requisite oxidation handle for introducing the basic amine via a sequential oxidation (aldehyde) and reductive amination sequence. The meta-fluorophenyl substitution mirrors the aryl electronics of several CNS-active cyclopropane drugs [2], making this building block strategically positioned for hit-to-lead exploration in depression and anxiety indications.

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

With an XLogP3-AA of 1.0 and TPSA of 57.5 Ų, this compound occupies a favorable property space for fragment-based drug discovery (FBDD) and lead optimization, particularly for CNS programs where balanced lipophilicity and polar surface area are critical for blood-brain barrier penetration [1]. Procurement of this building block enables construction of focused screening libraries where the rigid cyclopropane core constrains conformational entropy while the C2-hydroxymethyl group provides a synthetic diversification point. The compound's molecular weight (210.20 g/mol) is also well-suited for fragment growth strategies, where it can be elaborated into higher molecular weight leads without exceeding lead-likeness thresholds [3].

Stereochemistry-Activity Relationship (SSAR) Studies via Racemate-to-Enantiomer Progression

The commercial racemate (CAS 1547707-34-5, two undefined stereocenters) enables initial screening across all four stereoisomers simultaneously, followed by procurement of the enantiomerically pure (1S,2R)-form (CAS 1450905-00-6) for confirmatory studies once a stereochemical preference is identified [1]. This two-tier procurement strategy is particularly relevant given that cyclopropane stereochemistry has been shown to produce substantial differences in target binding affinity and cellular activity in related compound classes [2]. Programs investigating stereospecific targets such as GPCRs, ion channels, or enantioselective enzymes can use this compound to systematically deconvolute the contribution of absolute configuration to biological activity.

Cyclopropane-Based Bioisostere Exploration in Kinase and Receptor Antagonist Programs

The 1,2-disubstituted cyclopropane carboxylic acid scaffold serves as a conformationally constrained bioisostere for flexible alkyl linkers, amide bonds, and heterocyclic cores in medicinal chemistry [1]. The target compound's 3-fluorophenyl group is a privileged fragment in kinase inhibitor design and GPCR antagonist programs, as evidenced by the presence of the 3-fluorophenyl cyclopropane substructure in ticagrelor (P2Y₁₂ antagonist) and lemborexant (dual orexin receptor antagonist) [2][3]. Programs developing antagonists for purinergic receptors, orexin receptors, or tyrosine kinases can employ this building block to install a rigid, stereochemically defined spacer between the fluorophenyl recognition element and the carboxylic acid anchor point used for further elaboration.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.